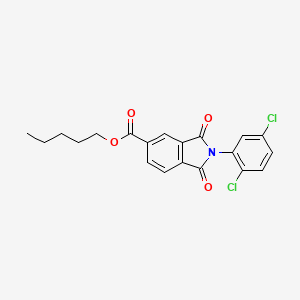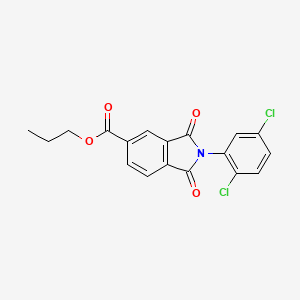![molecular formula C22H26N2O4 B11708719 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione is a synthetic organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is known for its unique structure, which includes two methoxypropylamino groups attached to an anthracene-dione core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of 1,5-diaminoanthraquinone with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-dione core to its corresponding dihydroanthracene form.
Substitution: The methoxypropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(3-methoxypropyl)amino]anthraquinone: Similar structure but with different substitution pattern.
1,5-Diamino-4,8-dihydroxyanthraquinone: Contains amino and hydroxy groups instead of methoxypropylamino groups.
Uniqueness
1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,5-bis(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-3-7-15-19(17)21(25)16-8-4-10-18(20(16)22(15)26)24-12-6-14-28-2/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3 |
InChI-Schlüssel |
BTCOFBMHRIBRNW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)


![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)
